molecular formula C14H10BrClN2OS2 B2794222 N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide CAS No. 865544-39-4

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide

Cat. No. B2794222
CAS RN: 865544-39-4
M. Wt: 401.72
InChI Key: PXQLDLFHTVATTK-SAPNQHFASA-N
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Description

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide, also known as BTCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has attracted the attention of researchers due to its unique properties and potential therapeutic benefits.

Scientific Research Applications

Cytotoxic Activity

The compound has been synthesized and evaluated for its in vitro cytotoxic activity against two human cancer cell lines, MCF-7 and HeLa . The results showed that these compounds exhibited good cytotoxicity against the tested cell lines, comparable to that of the standard drug Cisplatin .

Antibacterial Activity

The compound has also been studied for its antibacterial activity . The activity results showed that the majority of compounds showed good to moderate antibacterial activity compared with the positive control drug Streptomycin .

Synthesis of 1,2,3-Triazole Derivatives

The compound has been used in the synthesis of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives . This was achieved by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Pesticidal Properties

A series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized and evaluated for their pesticidal properties . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Insecticidal Potentials

The compound showed lethality rates of 30 –90% against spider mite at the concentration of 100mg L 1 . Some compounds could be considered as new insecticidal/acaricidal leading structures for further investigation .

Activation of Calcium Ions Release

The compound could activate the release of calcium ions in insect (M. sepa-rata) central neurons at a higher concentration (50mg L 1) .

properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2OS2/c1-2-18-9-4-3-8(15)7-11(9)21-14(18)17-13(19)10-5-6-12(16)20-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQLDLFHTVATTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide

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